N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with potential applications in various scientific fields such as chemistry, biology, medicine, and industry. Its complex structure includes several functional groups that contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process that involves the following key reactions:
Cyclopropanation: : Introduction of a cyclopropyl group into the pyrimidine ring.
Acylation: : Addition of an acyl group to form the carboxamide.
Substitution Reaction: : Introduction of the fluorophenyl group via nucleophilic substitution.
The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The steps generally proceed under controlled temperatures ranging from 0°C to 100°C, depending on the specific reaction.
Industrial Production Methods: Industrial production often scales up these laboratory methods, employing large-scale reactors and continuous flow techniques to optimize yield and purity. Safety protocols are stringently followed to handle reactive intermediates and control reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation at the pyrazole ring, leading to the formation of pyrazole-5-oxide derivatives.
Reduction: : Reduction reactions can occur at the ketone group on the pyrimidine ring, forming hydroxypyrimidine derivatives.
Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution, leading to various substituted products.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: : Reagents such as sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are employed under basic conditions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile building block.
Biology: Biologically, it has been investigated for its potential as an enzyme inhibitor, specifically targeting enzymes involved in metabolic pathways. This makes it a candidate for further studies in biochemical research.
Medicine: Medically, its potential as a drug lead compound is being explored. Due to its structural features, it is being evaluated for therapeutic applications, particularly in treating conditions related to enzyme dysregulation.
Industry: Industrially, the compound can be utilized in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications, including catalysis and polymer science.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to protein targets, while the pyrazole and pyrimidine rings allow it to participate in various biochemical pathways. It often acts as an inhibitor of enzyme activity by binding to the active site and blocking substrate access.
Comparison with Similar Compounds
Unique Features: Compared to other compounds with similar structures, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its combination of a cyclopropyl group, a fluorophenyl group, and a pyrimidine ring. This unique combination enhances its reactivity and binding properties.
Similar Compounds:N-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-1H-pyrazole-3-carboxamide: : Lacks the cyclopropyl group, resulting in different reactivity.
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: : Similar structure but with a chlorophenyl group, affecting its biochemical interactions.
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenyl-1-methyl-1H-pyrazole-5-carboxamide: : Lacks the fluorine atom, influencing its binding affinity and reactivity.
These compounds highlight the subtle yet significant differences that can arise from small changes in chemical structure, underscoring the unique properties of this compound.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-25-18(10-17(24-25)14-4-6-15(21)7-5-14)20(28)22-8-9-26-12-23-16(11-19(26)27)13-2-3-13/h4-7,10-13H,2-3,8-9H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBDLEAMBMRHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=NC(=CC3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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